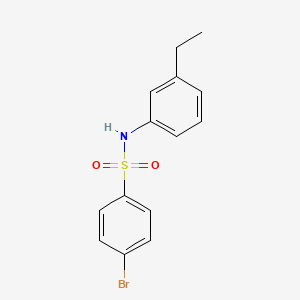
4-bromo-N-(3-ethylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(3-ethylphenyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. It is commonly referred to as BES, and its molecular formula is C14H15BrNO2S. This compound is a white crystalline powder that is soluble in water and ethanol.
作用机制
BES works by binding to specific sites on the ion channels and transporters. This binding results in a conformational change in the protein, which alters its activity. BES has been shown to increase the activity of CFTR by promoting its opening and closing. It has also been shown to inhibit the activity of Kv channels by reducing the flow of potassium ions through the channel.
Biochemical and Physiological Effects:
BES has been shown to have a number of biochemical and physiological effects. It has been shown to increase the secretion of chloride ions in cells and tissues. This effect is particularly important in the study of cystic fibrosis, a genetic disorder that affects the transport of chloride ions across cell membranes. BES has also been shown to modulate the activity of potassium channels, which are important in the regulation of neuronal excitability.
实验室实验的优点和局限性
BES has a number of advantages for use in lab experiments. It is a highly specific and sensitive pH indicator, which makes it ideal for studying biological systems. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, there are limitations to the use of BES in lab experiments. It is a fluorescent dye, which means that it can interfere with other fluorescent probes that are used in the same experiment. It is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.
未来方向
There are a number of future directions for the use of BES in scientific research. One area of interest is the study of ion channels and transporters in disease states. BES has already been shown to be useful in the study of cystic fibrosis, and it may have applications in the study of other diseases such as epilepsy and diabetes. Another area of interest is the development of new fluorescent dyes that are more specific and sensitive than BES. These dyes could be used to study biological systems with greater accuracy and precision. Finally, there is interest in the development of new techniques for the synthesis and purification of BES, which could make it more readily available for use in experiments.
合成方法
The synthesis of BES can be achieved through a multi-step process. The first step involves the reaction of 4-bromoaniline with 3-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide. The final product can be purified through recrystallization.
科学研究应用
BES has been widely used in scientific research as a pH-sensitive fluorescent dye. It is commonly used as a pH indicator in biological systems such as cells and tissues. BES has also been used in the study of ion channels and transporters. It has been shown to modulate the activity of ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the voltage-gated potassium channel (Kv).
属性
IUPAC Name |
4-bromo-N-(3-ethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-2-11-4-3-5-13(10-11)16-19(17,18)14-8-6-12(15)7-9-14/h3-10,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAWHAUEXMWSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-ethylphenyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5721352.png)
![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5721366.png)
![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)
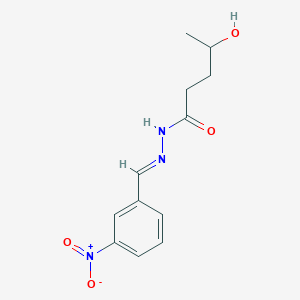
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)
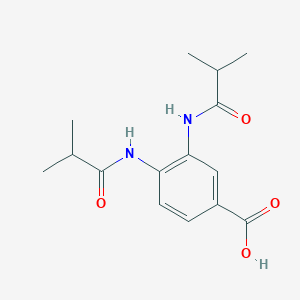
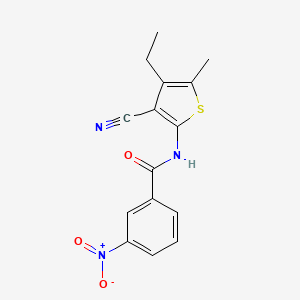
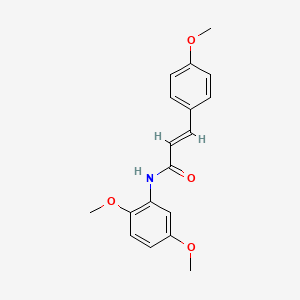
![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)

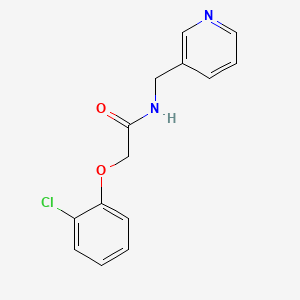
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B5721453.png)